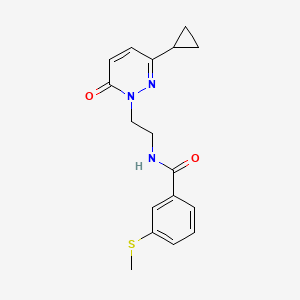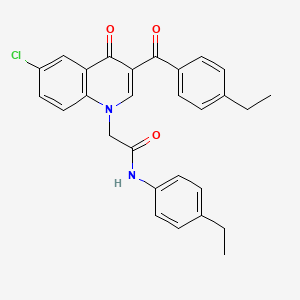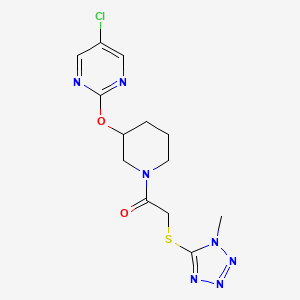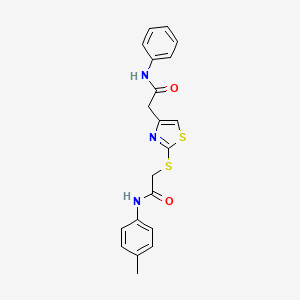
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the immune system.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Thienopyrimidine derivatives, similar in structure to the chemical , have shown pronounced antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antimitotic Agents
- Imidazo[4,5-c]pyridin-6-ylcarbamates, related to the compound , have been studied for their ability to inhibit cell proliferation and cause mitotic arrest, indicating potential use in cancer research (Temple, 1990).
Anti-influenza Virus Activity
- Novel benzamide-based compounds have been synthesized and tested for their anti-influenza A virus activity. This shows the potential of such compounds, including N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide, in antiviral applications (Hebishy et al., 2020).
Melanoma Cytotoxicity
- Alkylating benzamides have been synthesized and tested for their cytotoxicity against melanoma cells, suggesting a potential role in melanoma treatment (Wolf et al., 2004).
Anti-oxidant and Anti-bacterial Activities
- N'-arylmethylidene derivatives have shown potential anti-oxidant and anti-bacterial activities, indicating a role in developing new antioxidant and antibacterial therapies (Ahmad et al., 2010).
Antiproliferative Activity
- Triazolopyridazine derivatives have shown inhibition of endothelial and tumor cell proliferation, suggesting potential applications in cancer therapy (Ilić et al., 2011).
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides have shown potential as class III electrophysiological agents, indicating use in cardiac therapy (Morgan et al., 1990).
Antimicrobial Agents
- Novel benzimidazole–oxadiazole hybrid molecules have been synthesized and displayed potent antimicrobial activities, indicating potential applications in antimicrobial drug development (Shruthi et al., 2016).
Anti-inflammatory Activity
- Novel derivatives of pyridazinone have been synthesized and screened as anti-inflammatory and analgesic agents, showcasing potential in the development of new anti-inflammatory drugs (Loksha & Abd-Alhaseeb, 2020).
Antiviral Drug Discovery
- Research on various antiviral drug compounds, including those structurally related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide, provides insights into potential antiviral applications (De Clercq, 2009).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-14-4-2-3-13(11-14)17(22)18-9-10-20-16(21)8-7-15(19-20)12-5-6-12/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCRMBGQYFNITK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2465374.png)

![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)
![Methyl (E)-4-oxo-4-(spiro[1,3-dihydroindene-2,4'-oxane]-1-ylamino)but-2-enoate](/img/structure/B2465381.png)
![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465383.png)

![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)
![6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)


![4-[(2,6-dichloropyridin-3-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B2465394.png)
![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)
